molecular formula C17H13Cl2N3OS2 B2877835 2,4-dichloro-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide CAS No. 868974-48-5

2,4-dichloro-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2877835
CAS No.: 868974-48-5
M. Wt: 410.33
InChI Key: ITAYPSGTZSMHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,4-dichloro-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule that contains several functional groups. It includes a benzamide moiety, a thiadiazole ring, and a methylphenyl group. These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide and thiadiazole groups could affect its solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 3,5-disubstituted 1,2,4-thiadiazoles, including compounds similar to the chemical , involves oxidative dimerization of thioamides. This process yields thiadiazoles in high yields under room temperature conditions, indicating a versatile method for creating a variety of thiadiazole derivatives (Takikawa et al., 1985). Additionally, the parallel synthesis approach has been applied to generate drug-like 5-amino-substituted 1,2,4-thiadiazole libraries, showcasing the potential for these compounds in drug discovery (Park et al., 2009).

Antimicrobial and Antifungal Activities

Derivatives of thiadiazoles have been explored for their antimicrobial and antifungal properties. A study found that sulfonyl-substituted nitrogen-containing heterocyclic systems, including thiadiazole derivatives, showed sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans (Sych et al., 2019). This highlights the potential of thiadiazole compounds in developing new antimicrobial and antifungal agents.

Anticancer Activity

Several thiadiazole derivatives have been synthesized and evaluated for their anticancer activity. Microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives demonstrated promising anticancer activity against a panel of human cancer cell lines, suggesting the potential of thiadiazole compounds in cancer treatment (Tiwari et al., 2017).

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit kinase 1/2 (ERK1/2), which is involved in the regulation of various cellular processes, including proliferation and differentiation . The compound’s interaction with these biomolecules suggests its potential as a therapeutic agent in diseases where these pathways are dysregulated.

Cellular Effects

The effects of 2,4-dichloro-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide on cells are profound. It has been shown to induce cell cycle progression through the G1 into the S phase, promoting cell division . This effect on cell cycle regulation indicates its potential utility in cancer therapy, where controlled cell proliferation is a key therapeutic goal. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, further underscoring its multifaceted role in cellular function.

Molecular Mechanism

At the molecular level, 2,4-dichloro-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide exerts its effects through specific binding interactions with biomolecules. It inhibits certain enzymes, such as ERK1/2, leading to altered cellular signaling and gene expression . These interactions result in changes in cellular behavior, including proliferation and apoptosis, highlighting the compound’s potential as a modulator of cellular processes.

Properties

IUPAC Name

2,4-dichloro-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3OS2/c1-10-4-2-3-5-11(10)9-24-17-22-21-16(25-17)20-15(23)13-7-6-12(18)8-14(13)19/h2-8H,9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAYPSGTZSMHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.